

Pro-Phe-Arg-AMC: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pro-Phe-Arg-AMC**

Cat. No.: **B15600931**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pro-Phe-Arg-AMC (L-Prolyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic peptide substrate utilized for the detection and quantification of a variety of serine proteases. Its principal application lies in the continuous measurement of enzyme activity through the release of the fluorescent 7-amino-4-methylcoumarin (AMC) group upon enzymatic cleavage of the amide bond between arginine and AMC. This document provides a comprehensive technical overview of **Pro-Phe-Arg-AMC**, including its biochemical properties, target enzymes, relevant signaling pathways, and detailed experimental protocols.

Biochemical Properties

Pro-Phe-Arg-AMC is a synthetic tripeptide covalently linked to a fluorescent reporter. The intact molecule exhibits minimal fluorescence. However, upon proteolytic cleavage, the liberated AMC molecule fluoresces brightly, with excitation and emission maxima suitable for standard laboratory fluorometers.

Property	Value
Full Name	L-Prolyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin
Abbreviation	Pro-Phe-Arg-AMC, PFR-AMC
Molecular Formula	C ₃₀ H ₃₇ N ₇ O ₅
Molecular Weight	575.66 g/mol
CAS Number	65147-21-9
Appearance	White to off-white powder
Solubility	Soluble in DMSO
Excitation Wavelength	~360-380 nm
Emission Wavelength	~440-460 nm

Target Enzymes and Kinetics

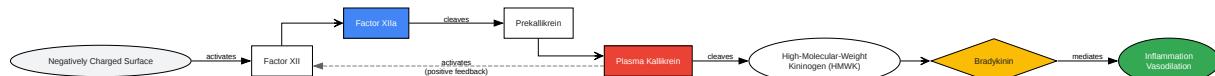
Pro-Phe-Arg-AMC is a substrate for several trypsin-like serine proteases. The specificity is primarily driven by the P1 arginine residue, a common recognition site for these enzymes.

Primary Target Enzymes:

- Kallikreins: This includes plasma kallikrein, pancreatic kallikrein, and urinary kallikrein.[1][2] [\[3\]](#) **Pro-Phe-Arg-AMC** is a highly sensitive substrate for this group of enzymes.
- Thrombin (Factor IIa): A key enzyme in the coagulation cascade.
- Other Trypsin-like Proteases: Including but not limited to Factor XIIa and some cysteine peptidases.[3][4]

Enzyme Kinetics:

A thorough literature search did not yield specific Michaelis-Menten constants (K_m and k_{cat}) for the hydrolysis of **Pro-Phe-Arg-AMC** by its primary target enzymes, such as plasma kallikrein and thrombin. These parameters are crucial for comparative studies and inhibitor screening.

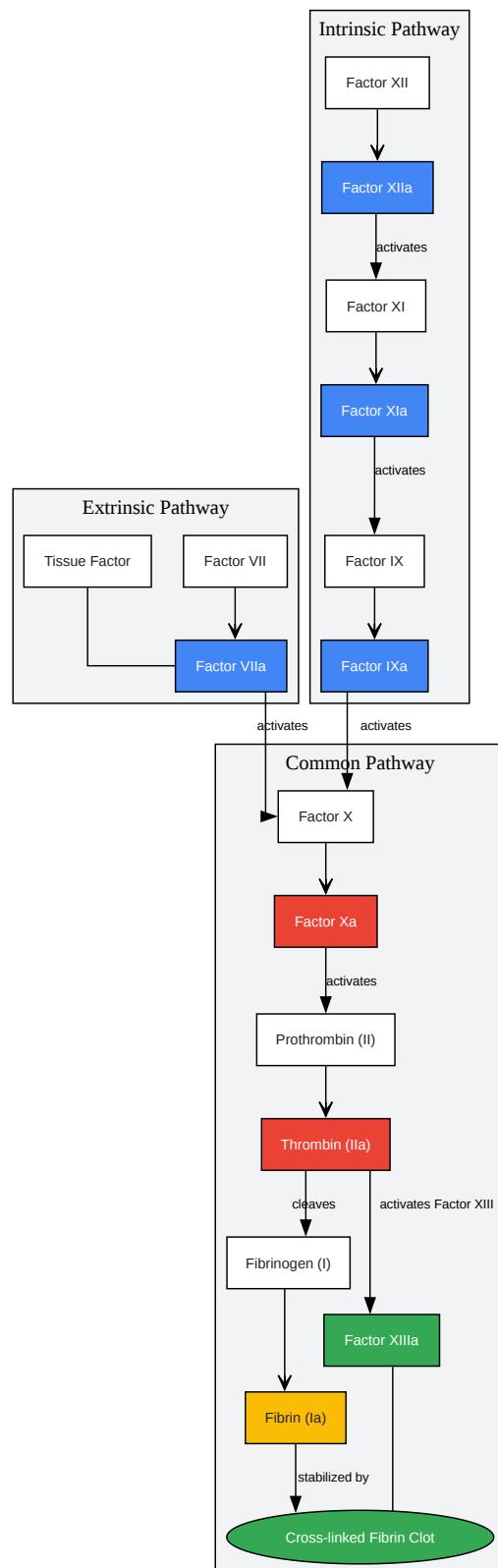

and must be determined empirically under specific experimental conditions (e.g., pH, temperature, buffer composition). The experimental protocol provided in Section 5 can be adapted for the determination of these kinetic parameters.

Signaling Pathways

The primary target enzymes of **Pro-Phe-Arg-AMC**, plasma kallikrein and thrombin, are central to two critical physiological signaling cascades: the Kallikrein-Kinin System and the Blood Coagulation Cascade.

The Kallikrein-Kinin System

Plasma kallikrein is a key component of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation. The pathway is initiated by the activation of Factor XII, leading to the conversion of prekallikrein to plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator, bradykinin.



[Click to download full resolution via product page](#)

The Kallikrein-Kinin System Activation Pathway.

The Blood Coagulation Cascade

Thrombin is the central effector enzyme in the blood coagulation cascade. Its primary role is to convert soluble fibrinogen into insoluble fibrin strands, forming a stable blood clot. The cascade is a series of zymogen activations, traditionally divided into the intrinsic, extrinsic, and common pathways.

[Click to download full resolution via product page](#)

Simplified Diagram of the Blood Coagulation Cascade.

Experimental Protocols

The following protocols provide a general framework for utilizing **Pro-Phe-Arg-AMC** in fluorometric enzyme assays. It is critical to optimize these protocols for the specific enzyme and experimental conditions.

General Fluorometric Protease Activity Assay

This protocol is designed for a 96-well plate format and can be used to measure the activity of a purified enzyme or an enzyme in a complex biological sample.

Materials:

- **Pro-Phe-Arg-AMC**
- Anhydrous DMSO
- Purified enzyme (e.g., plasma kallikrein, thrombin) or biological sample
- Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0; buffer composition should be optimized for the specific enzyme)
- 96-well black, flat-bottom microplates
- Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

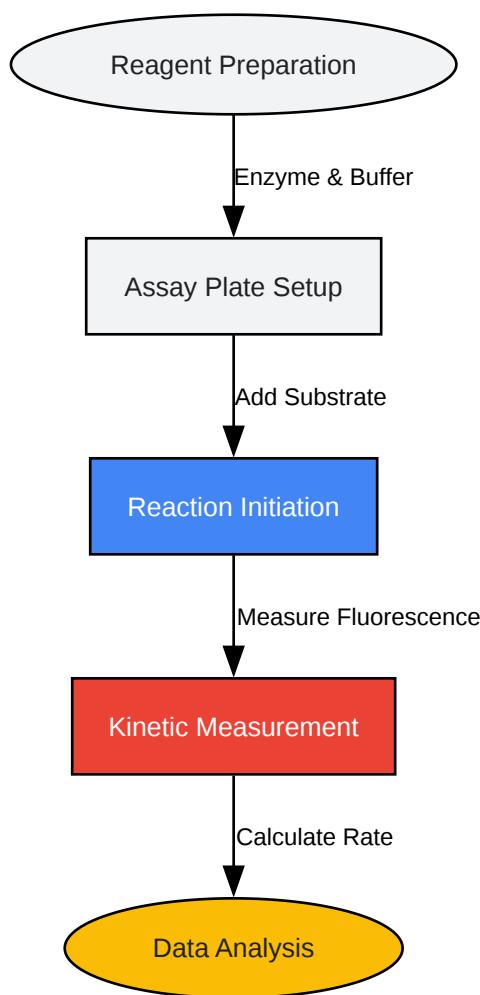
Procedure:

- Prepare a 10 mM stock solution of **Pro-Phe-Arg-AMC**: Dissolve the appropriate amount of **Pro-Phe-Arg-AMC** in anhydrous DMSO. Aliquot and store at -20°C or -80°C, protected from light.
- Prepare enzyme solutions: Dilute the purified enzyme or biological sample to the desired concentration in pre-warmed assay buffer.
- Set up the assay plate:

- Add 50 μ L of assay buffer to each well.
- Add 25 μ L of the diluted enzyme solution to the sample wells.
- For a negative control, add 25 μ L of assay buffer instead of the enzyme solution to control wells.
- Prepare the substrate working solution: Dilute the 10 mM **Pro-Phe-Arg-AMC** stock solution in assay buffer to a 2X final concentration (e.g., for a 100 μ M final concentration, prepare a 200 μ M working solution).
- Initiate the reaction: Add 25 μ L of the 2X substrate working solution to all wells. The final reaction volume will be 100 μ L.
- Measure fluorescence: Immediately place the plate in a pre-warmed (e.g., 37°C) fluorescence microplate reader. Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 1-2 minutes).

Protocol for Determining K_m and k_{cat}

This protocol outlines the steps to determine the Michaelis-Menten kinetic constants for an enzyme with **Pro-Phe-Arg-AMC**.


Materials:

- Same as in Protocol 5.1.
- Known concentration of purified, active enzyme.

Procedure:

- Prepare solutions: Prepare the enzyme and **Pro-Phe-Arg-AMC** stock solution as described in Protocol 5.1.
- Prepare a substrate dilution series: Create a series of dilutions of the **Pro-Phe-Arg-AMC** stock solution in assay buffer. The concentration range should span from approximately 0.1 to 10 times the expected K_m .

- Set up the assay plate:
 - To each well, add a fixed volume of the diluted enzyme solution (the final concentration should be in the low nanomolar range and held constant across all wells).
 - To initiate the reactions, add a corresponding volume of each substrate dilution to the wells.
 - Include control wells with the highest substrate concentration but no enzyme to measure background fluorescence.
- Kinetic Measurement: Immediately measure the fluorescence in a pre-warmed microplate reader as described in Protocol 5.1.
- Data Analysis:
 - For each substrate concentration, determine the initial velocity (V_0) of the reaction from the linear portion of the fluorescence versus time plot.
 - Convert the rate of change in relative fluorescence units (RFU) per minute to the rate of product formation (moles/minute) using a standard curve of free AMC.
 - Plot the initial velocities (V_0) against the corresponding substrate concentrations ([S]).
 - Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_{max} values.
 - Calculate the k_{cat} value using the equation: $k_{cat} = V_{max} / [E]$, where [E] is the final concentration of the active enzyme in the assay.

[Click to download full resolution via product page](#)

General Experimental Workflow for a Fluorometric Protease Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. shop.bachem.com [shop.bachem.com]
- 2. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Pro-Phe-Arg-AMC: An In-depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15600931#what-is-pro-phe-arg-amc\]](https://www.benchchem.com/product/b15600931#what-is-pro-phe-arg-amc)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com